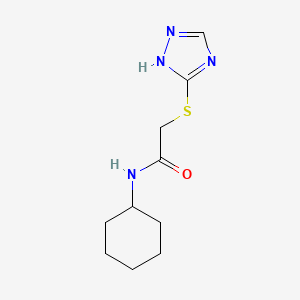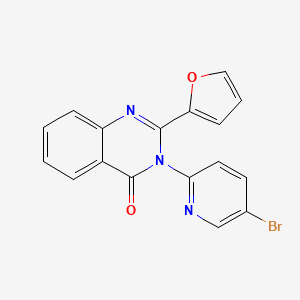![molecular formula C17H21N5O3S B5514867 (4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)
(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heterocyclic compounds, especially those incorporating pyrazole and pyridine rings, are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The detailed study of such compounds involves synthesis methodologies, structural elucidation, and analysis of their chemical and physical properties.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including cyclization, alkylation, and condensation reactions. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution can give rise to compounds with significant similarity to the target molecule, demonstrating the complexity and versatility of pyrazole-based syntheses (Chimichi et al., 1996).
Molecular Structure Analysis
X-ray diffraction analysis and NMR spectroscopy are critical tools for elucidating the molecular structures of such compounds. These techniques can confirm the presence of specific functional groups and the overall molecular geometry, which are essential for understanding the chemical behavior and potential interactions of the compound (Chimichi et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of heterocyclic compounds, including their ability to undergo various chemical reactions, is influenced by their molecular structure. The presence of pyrazole and pyridine rings can lead to interesting reactivity patterns, such as nucleophilic substitution reactions or the formation of new heterocyclic systems through cyclization (Rodinovskaya et al., 2003).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Mechanistic Insights
The synthesis and chemical behavior of pyrazole derivatives, similar to "(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide," have been a subject of interest in scientific research. For instance, the reaction of certain pyrazolo[1,5-a]pyrimidines with hydrazine hydrate has led to the formation of new compounds, revealing insights into reaction mechanisms and regioselectivity influenced by reaction conditions (Chimichi et al., 1996). Similarly, studies on pyrazole-based heterocycles have shown diverse reactivity patterns, offering a rich field for the development of new chemical entities with potential applications in various domains (El‐Emary et al., 2002).
Development of Novel Heterocyclic Compounds
Research has also focused on the synthesis of novel heterocyclic compounds using pyrazole derivatives as key intermediates. These studies aim at expanding the chemical space of heterocyclic chemistry, which is fundamental in the discovery of new materials, catalysts, and biologically active molecules. For example, the synthesis of furo[3,2-e]pyrazolo[3,4-b]pyrazines and related compounds has been reported, showcasing the versatility of pyrazole derivatives in constructing complex molecular architectures (El‐dean et al., 2018).
Fluorescence Sensors and Detection Methods
The structural features of pyrazole derivatives lend themselves to applications in the development of fluorescence sensors. For instance, the creation of sensors for hydrazine based on the formation of a pyrazole moiety demonstrates the potential of pyrazole derivatives in analytical chemistry, offering selective detection capabilities in complex matrices (Li et al., 2018).
Ligand Design and Coordination Chemistry
Pyrazole derivatives serve as versatile ligands in coordination chemistry, enabling the design of complexes with novel properties. The synthesis and characterization of complexes featuring pyrazoles with functionalized side chains illustrate the potential of these compounds in creating materials with tailored chemical and physical properties, such as catalytic activity or luminescence (Grotjahn et al., 2002).
Supramolecular Chemistry and Crystal Engineering
The intermolecular interactions of pyrazole derivatives, such as hydrogen bonding and π-π stacking, are crucial in the field of supramolecular chemistry and crystal engineering. Research on multi-component molecular solids involving pyrazole derivatives reveals the importance of these interactions in constructing higher-order structures, which is fundamental for the development of new materials with specific mechanical, optical, or electronic properties (Wang et al., 2014).
Eigenschaften
IUPAC Name |
[(4aR,7aS)-6,6-dioxo-1-(pyridin-3-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-20-10-14(8-19-20)17(23)22-6-5-21(9-13-3-2-4-18-7-13)15-11-26(24,25)12-16(15)22/h2-4,7-8,10,15-16H,5-6,9,11-12H2,1H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQJDRRAHOGKGP-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)
![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)
![2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)

![4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)
![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)
![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)
![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)
![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)
![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)